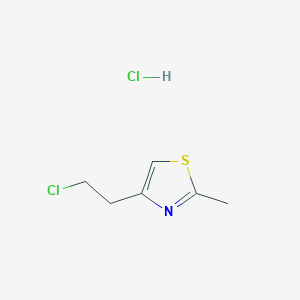

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride

Overview

Description

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride is a chemical compound used as an intermediate for the synthesis of pharmaceuticals . It is also used as an intermediate in the production of agrochemicals and dyestuff .

Molecular Structure Analysis

The molecular formula of 4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride is C6H13Cl2NO . The InChI Key is NBJHDLKSWUDGJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride appears as a white to beige crystalline powder . It is soluble in water and methanol . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications

Synthesis and Transformation of Phosphorylated Azoles

The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, has been explored for their chemical and biological properties. These derivatives are synthesized using various methods, and their chemical properties include modification reactions of the phosphorus residue, other substituents, and the azole ring itself. The biological activities associated with these phosphorylated azoles include insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other effects, highlighting their potential in scientific research applications (Abdurakhmanova et al., 2018).

Thiazole Derivatives in Medicinal Chemistry

Thiazole and its derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory effects. Recent research has focused on the synthesis of thiazole compounds and their interaction with various drug targets, leading to the discovery of new drug molecules with innovative modes of action. This highlights the significance of thiazole derivatives in developing new therapeutic agents with diverse biological activities (Sharma et al., 2019).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activity. These compounds have shown promising results in preclinical testing, offering a potential pathway for the development of new antitumor drugs and compounds with various biological properties. This research contributes to the understanding and development of effective antitumor agents in scientific research (Iradyan et al., 2009).

Pharmacological Evaluation of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been explored as lead molecules for the design and development of therapeutic agents. These derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showcasing their potential as alternative agents in these areas. The study of benzofused thiazole derivatives contributes to the design of new therapeutic agents with desired biological activities (Raut et al., 2020).

Thiazolidinones in Drug Design

Thiazolidinones, particularly 4-thiazolidinones, are crucial in drug design due to their significant pharmacological importance. These compounds have been found in various pharmaceuticals and are associated with potential activities against different diseases. The synthesis and structural development of thiazolidinones, along with their green chemistry methodologies, underline their importance in medicinal chemistry and the potential for future drug development (Santos et al., 2018).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction . It is advised to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

properties

IUPAC Name |

4-(2-chloroethyl)-2-methyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-5-8-6(2-3-7)4-9-5;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWKGEBESBSMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride | |

CAS RN |

1609401-09-3 | |

| Record name | Thiazole, 4-(2-chloroethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

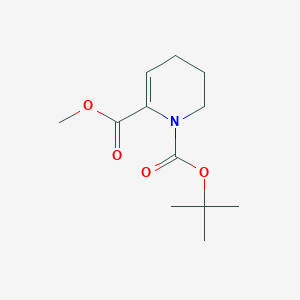

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)

![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)

![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)

![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)

![(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride](/img/structure/B3059962.png)